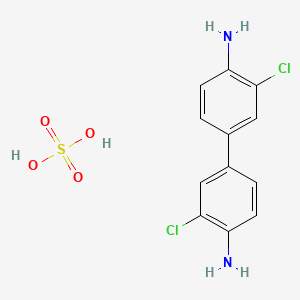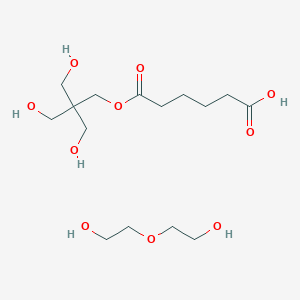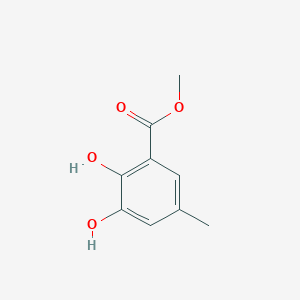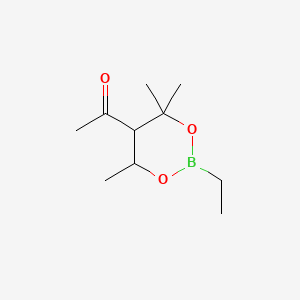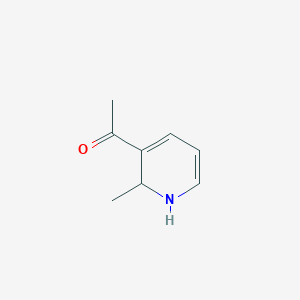
4-(1-Naphthalenyl)-1h-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Naphthalenyl)-1h-pyrrole-3-carbonitrile is an organic compound that belongs to the class of naphthoylpyrroles This compound is characterized by the presence of a naphthalene ring attached to a pyrrole ring, with a cyano group at the 3-position of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Naphthalenyl)-1h-pyrrole-3-carbonitrile typically involves the reaction of 1-naphthaldehyde with pyrrole-3-carbonitrile under specific conditions. One common method includes the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-(1-Naphthalenyl)-1h-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoylpyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Naphthoylpyrrole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrrole derivatives with hydrogenated naphthalene rings.
Substitution: Halogenated or nitro-substituted naphthoylpyrrole compounds.
科学的研究の応用
4-(1-Naphthalenyl)-1h-pyrrole-3-carbonitrile has garnered significant attention in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4-(1-Naphthalenyl)-1h-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
4-(1-Naphthalenyl)-1h-pyrrole-3-carbonitrile can be compared with other similar compounds, such as naphthoylindoles and naphthoylpyrroles. These compounds share structural similarities but differ in their functional groups and specific chemical properties. For example:
Naphthoylindoles: Compounds like 1-(1-naphthoyl)-indole have a similar naphthalene ring but are attached to an indole ring instead of a pyrrole ring.
Naphthoylpyrroles: Other naphthoylpyrrole derivatives may have different substituents on the pyrrole ring, leading to variations in their chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of a naphthalene ring with a pyrrole ring and a cyano group, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H10N2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
4-naphthalen-1-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H10N2/c16-8-12-9-17-10-15(12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,9-10,17H |
InChIキー |
BTLKIGJBZZCMHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CNC=C3C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


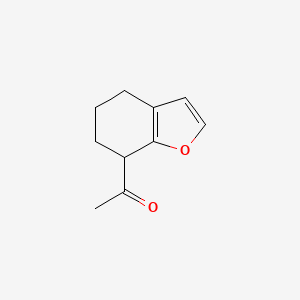
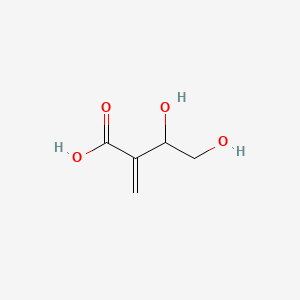
![5-Chloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13800115.png)
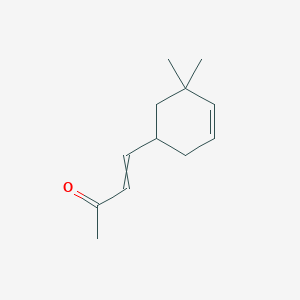
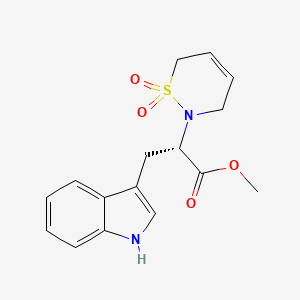

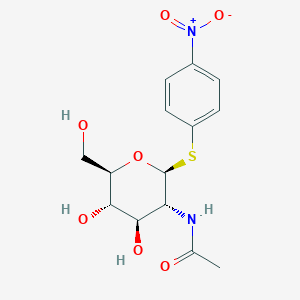
![5H-Indeno[5,6-D][1,2]oxazole](/img/structure/B13800158.png)
